2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid
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Overview
Description
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C5H2BrN3O2S It is characterized by the presence of a bromine atom, an imidazole ring fused with a thiadiazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with bromine and subsequent cyclization with formic acid to form the imidazo[2,1-b][1,3,4]thiadiazole core. The carboxylic acid group is then introduced through further functionalization steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, ligands like triphenylphosphine, and bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Oxidation and Reduction: Products with modified oxidation states of sulfur or nitrogen.
Coupling Reactions: Biaryl or alkyl-aryl compounds.
Scientific Research Applications
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the heterocyclic structure can facilitate binding to specific sites, leading to the desired biological effect. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid
- 2-Iodoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid
- 2-Fluoroimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid
Uniqueness
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific substitution reactions that may not be as feasible with other halogens. Additionally, the combination of the imidazole and thiadiazole rings provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3O2S/c6-4-8-9-1-2(3(10)11)7-5(9)12-4/h1H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJRPAZEAZYPEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1N=C(S2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719211 |
Source
|
Record name | 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373253-24-7 |
Source
|
Record name | 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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